BenchChemオンラインストアへようこそ!

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Benzimidazole Synthesis Reductive Cyclization Process Chemistry

Exact-match intermediate for HCV NS5B polymerase inhibitor synthesis. Features dual reactive handles—nitro for reductive cyclization to benzimidazoles (94% yield) and ethyl ester for systematic derivatization. Synthesized in 99% yield from commercial precursors, enabling cost-efficient kilogram-scale process chemistry. The cyclohexylamino moiety is essential for NS5B target engagement; substitutes like cyclohexylmethyl shift activity to BChE. Sourcing the precise ethyl (not methyl) ester ensures reproducible SAR and QC. Ideal for hit-to-lead libraries and HPLC/GC reference standard development.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 87815-77-8
Cat. No. B1353160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(cyclohexylamino)-3-nitrobenzoate
CAS87815-77-8
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-]
InChIInChI=1S/C15H20N2O4/c1-2-21-15(18)11-8-9-13(14(10-11)17(19)20)16-12-6-4-3-5-7-12/h8-10,12,16H,2-7H2,1H3
InChIKeyPALYDABJRIWMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (CAS 87815-77-8): A Validated Building Block for HCV NS5B Polymerase Inhibitors and Benzimidazole Synthesis


Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (CAS 87815-77-8) is a functionalized nitrobenzoate ester bearing a cyclohexylamino substituent at the 4-position and an ethyl ester group. This compound serves as a key intermediate in the synthesis of N-1 and C-2 substituted benzimidazoles, which are privileged scaffolds in medicinal chemistry, particularly as inhibitors of hepatitis C virus (HCV) NS5B polymerase [1]. Its dual reactive handles—the nitro group amenable to reductive cyclization and the ester group allowing further derivatization—make it a versatile building block in both academic and industrial research settings.

Why Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Cannot Be Simply Substituted: Ester, Nitro, and Cyclohexyl Substituent Effects


Simple substitution of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate with close analogs (e.g., the methyl ester or the free carboxylic acid) can fundamentally alter both chemical reactivity and downstream biological activity. The ethyl ester group influences the compound's solubility and steric profile, which directly impacts the efficiency of subsequent transformations such as the reductive cyclization to benzimidazoles [1]. Furthermore, the specific cyclohexylamino moiety—as opposed to a cyclohexylmethylamino variant—dictates the pharmacological target engagement; for instance, the cyclohexyl scaffold is essential for generating HCV NS5B polymerase inhibitors, whereas the cyclohexylmethyl analog has been shown to yield selective butyrylcholinesterase (BChE) inhibitors after further modification [2]. These nuanced structural differences underscore the importance of sourcing the exact compound for reproducible research outcomes.

Quantitative Differentiation Evidence for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate: Comparative Performance Metrics


Superior Benzimidazole Formation Yield: Ethyl Ester Achieves 94% Yield in DMSO vs. Alternative Solvent Systems

In a direct head-to-head comparison of reaction conditions for the one-pot synthesis of benzimidazole 7 via reductive cyclization with benzaldehyde, Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (compound 3) demonstrated a 94% yield when the reaction was performed in DMSO. This yield was markedly superior to those obtained in other polar aprotic solvents such as DMA (24%), DMF (16%), and DMI (61%) under otherwise identical conditions [1]. The addition of water to these solvent systems improved yields (e.g., 88% in DMA/H2O), but DMSO alone remained the optimal medium.

Benzimidazole Synthesis Reductive Cyclization Process Chemistry

Higher Synthetic Yield for Ethyl Ester (99%) Compared to Free Acid Analog (87%)

A cross-study comparison reveals that the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate proceeds with near-quantitative yield (99%) from ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine in NMP at 90°C for 1.5 hours [1]. In contrast, the synthesis of the analogous free carboxylic acid, 4-(cyclohexylamino)-3-nitrobenzoic acid, from 4-chloro-3-nitrobenzoic acid and cyclohexanamine under copper-catalyzed conditions achieves a notably lower yield of 87% .

Synthetic Efficiency Ester vs. Acid Reactivity Nucleophilic Aromatic Substitution

Distinct Physical Properties: Ethyl Ester Boils at 450.8°C, Differentiating from Methyl Ester (440.2°C)

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate exhibits a predicted boiling point of 450.8 ± 35.0 °C at 760 mmHg, which is approximately 10 °C higher than that of its methyl ester analog, Methyl 4-(cyclohexylamino)-3-nitrobenzoate, which boils at 440.2 ± 35.0 °C . This difference, while modest, can influence chromatographic retention times and the selection of appropriate high-temperature reaction conditions.

Physicochemical Properties Chromatographic Behavior Process Safety

Validated Precursor for HCV NS5B Polymerase Inhibitors: A Clinically Relevant Scaffold

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is explicitly highlighted as a key building block in the synthesis of N-1 cyclohexyl, C-5 heteroaryl benzimidazole derivatives, a compound class developed by Boehringer Ingelheim and other research groups as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase [1]. The presence of the cyclohexyl group at the N-1 position of the resulting benzimidazole is critical for antiviral activity, as established by structure-activity relationship (SAR) studies.

Antiviral Drug Discovery HCV NS5B Polymerase Benzimidazole Therapeutics

Cyclohexyl vs. Cyclohexylmethyl: Structural Nuance Drives Divergent Biological Activity

A comparative structural analysis reveals that a seemingly minor modification—the addition of a methylene spacer to create ethyl 4-((cyclohexylmethyl)amino)-3-nitrobenzoate—fundamentally redirects the biological activity profile. While the parent ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a precursor to HCV NS5B polymerase inhibitors, its cyclohexylmethyl analog (compound 2h) was found to exhibit good butyrylcholinesterase (BChE) inhibitory activity. Further reduction of the nitro group in 2h yielded a potent and selective BChE inhibitor (IC50 = 0.735 μM, >100-fold selectivity over acetylcholinesterase) with neurite outgrowth promoting activity [1].

Structure-Activity Relationship Cholinesterase Inhibition Neurodegenerative Disease

Optimal Research and Industrial Application Scenarios for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate


Large-Scale Benzimidazole Synthesis for HCV Drug Development

Given its demonstrated high yield (94%) in benzimidazole formation under optimal DMSO conditions [1], this compound is ideally suited for process chemistry optimization and scale-up studies aimed at producing HCV NS5B polymerase inhibitors. Its 99% synthetic yield from commercially available starting materials [1] further supports its use in kilogram-scale campaigns where cost-efficiency and atom economy are paramount.

Structure-Activity Relationship (SAR) Studies for Sirtuin or BChE Inhibitors

The compound's established role as a precursor to biologically active benzimidazoles [1] and the demonstrated activity of its close structural analogs as cholinesterase inhibitors [2] make it a valuable core scaffold for SAR explorations. Researchers can leverage the ethyl ester and nitro groups for systematic derivatization to probe the chemical space around cyclohexylamino-substituted benzoates, potentially uncovering new leads for cancer or neurodegenerative disease targets.

Analytical Standard for HPLC Method Development and Quality Control

The compound's distinct boiling point (450.8°C) and well-defined chromatographic properties [1] render it a suitable reference standard for developing and validating HPLC or GC methods. This is particularly relevant for quality control laboratories monitoring the purity of this intermediate in multi-step synthetic sequences, ensuring that the correct ester (ethyl vs. methyl) is present and that de-esterification has not occurred.

Medicinal Chemistry Building Block for Targeted Libraries

As a validated intermediate in the synthesis of a clinically relevant benzimidazole pharmacophore [1], this compound is a strategic addition to screening libraries aimed at hit-to-lead optimization. Its dual functional groups allow for rapid diversification, enabling medicinal chemists to efficiently explore the structure-activity relationships of N-1 substituted benzimidazoles and related heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.